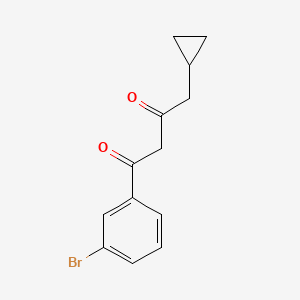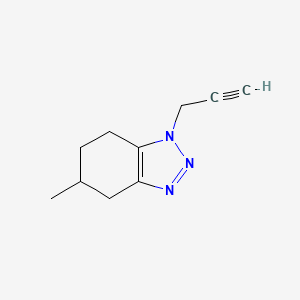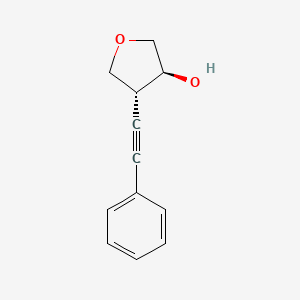![molecular formula C11H14FNO2 B1485641 trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2165901-43-7](/img/structure/B1485641.png)
trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol (TFMPCB) is a novel cyclobutanone compound that has recently been studied for its potential applications in both scientific research and laboratory experiments. It is a highly versatile compound that has been found to possess a range of properties, such as its ability to act as a chiral building block and its potential as a catalyst for synthetic transformations.
Scientific Research Applications
Molecular Imaging in Prostate Cancer
A Phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), a synthetic amino acid analog for PET imaging, demonstrated its potential in identifying primary and metastatic prostate cancer lesions. This study highlighted the safety and efficacy of anti-18F-FACBC PET in delineating cancerous tissues, indicating its potential utility in oncological diagnostics (Inoue et al., 2014).
Photocyclization Studies
Research on the photocyclization reactions of o,o′-bis-(2-arylvinyl)biphenyls, including mechanisms involving the formation of cyclobutane derivatives, provides insight into the reactivities and selectivities of these processes. Such studies are crucial for understanding the photochemical properties of aromatic compounds and have implications for the synthesis of complex organic molecules (Veld & Laarhoven, 1977).
NMR Labeling for Peptides
The design and synthesis of a monofluoro-substituted aromatic amino acid for use as a conformationally restricted label in solid-state 19F NMR studies of membrane-bound peptides showcases the application of cyclobutane derivatives in biochemistry. This approach facilitates the detailed structural analysis of peptides, offering a tool for exploring peptide conformations and interactions in biomembranes (Tkachenko et al., 2014).
Stereoselective Synthesis
The stereoselective synthesis of cis- and trans-3-fluoro-1-phenylcyclobutyl amine demonstrates the importance of precise control over molecular architecture in organic synthesis. Such methodologies enable the production of specific isomers of cyclobutane-containing compounds, which can have distinct biological or chemical properties (Shao & Ye, 2008).
properties
IUPAC Name |
(1R,2R)-2-(4-fluoro-3-methoxyanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-15-11-6-7(2-3-8(11)12)13-9-4-5-10(9)14/h2-3,6,9-10,13-14H,4-5H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKYLWSWQCBNNY-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCC2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N[C@@H]2CC[C@H]2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485559.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)

![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)




![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)